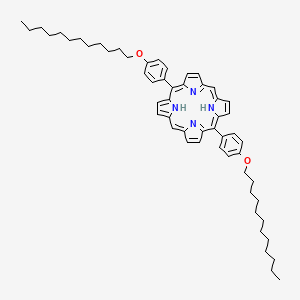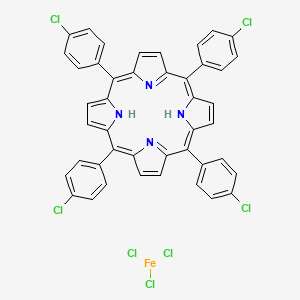![molecular formula C44H58N8O2S2 B11927138 2-amino-3-[[2-amino-3-[8-(cyclohexylmethyl)-2-phenyl-6,8-dihydro-5H-imidazo[1,2-a]pyrazin-7-yl]-3-oxopropyl]disulfanyl]-1-[8-(cyclohexylmethyl)-2-phenyl-6,8-dihydro-5H-imidazo[1,2-a]pyrazin-7-yl]propan-1-one](/img/structure/B11927138.png)
2-amino-3-[[2-amino-3-[8-(cyclohexylmethyl)-2-phenyl-6,8-dihydro-5H-imidazo[1,2-a]pyrazin-7-yl]-3-oxopropyl]disulfanyl]-1-[8-(cyclohexylmethyl)-2-phenyl-6,8-dihydro-5H-imidazo[1,2-a]pyrazin-7-yl]propan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound 2-amino-3-[[2-amino-3-[8-(cyclohexylmethyl)-2-phenyl-6,8-dihydro-5H-imidazo[1,2-a]pyrazin-7-yl]-3-oxopropyl]disulfanyl]-1-[8-(cyclohexylmethyl)-2-phenyl-6,8-dihydro-5H-imidazo[1,2-a]pyrazin-7-yl]propan-1-one is a complex organic molecule characterized by its multiple imidazo[1,2-a]pyrazine rings, disulfide linkages, and amino groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves multiple steps, including the formation of the imidazo[1,2-a]pyrazine core, introduction of the cyclohexylmethyl and phenyl groups, and the formation of the disulfide linkage. The general synthetic route can be outlined as follows:
Formation of Imidazo[1,2-a]pyrazine Core: This step typically involves the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of Cyclohexylmethyl and Phenyl Groups: These groups can be introduced via alkylation and arylation reactions, respectively, using reagents such as cyclohexylmethyl bromide and phenylboronic acid.
Formation of Disulfide Linkage: The disulfide bond can be formed by the oxidation of thiol precursors using oxidizing agents such as hydrogen peroxide or iodine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and reagents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the disulfide linkage, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction of the disulfide bond can yield the corresponding thiols.
Substitution: The amino groups and the imidazo[1,2-a]pyrazine rings can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, iodine, or other oxidizing agents.
Reduction: Dithiothreitol (DTT), tris(2-carboxyethyl)phosphine (TCEP), or other reducing agents.
Substitution: Alkyl halides, acyl chlorides, or other electrophiles.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe for studying disulfide bond formation and reduction in proteins.
Medicine: Possible applications in drug design, particularly for targeting diseases involving oxidative stress or disulfide bond formation.
Industry: Use in the development of new materials with unique properties due to the presence of multiple functional groups.
Mechanism of Action
The mechanism of action of this compound would depend on its specific application. In a biological context, it could interact with proteins through its disulfide linkage, potentially modifying protein function. The imidazo[1,2-a]pyrazine rings could also interact with nucleic acids or other biomolecules, influencing their activity.
Comparison with Similar Compounds
Similar Compounds
- 2-amino-3-[[2-amino-3-[8-(cyclohexylmethyl)-2-phenyl-6,8-dihydro-5H-imidazo[1,2-a]pyrazin-7-yl]-3-oxopropyl]disulfanyl]-1-[8-(cyclohexylmethyl)-2-phenyl-6,8-dihydro-5H-imidazo[1,2-a]pyrazin-7-yl]propan-1-ol
- 2-amino-3-[[2-amino-3-[8-(cyclohexylmethyl)-2-phenyl-6,8-dihydro-5H-imidazo[1,2-a]pyrazin-7-yl]-3-oxopropyl]disulfanyl]-1-[8-(cyclohexylmethyl)-2-phenyl-6,8-dihydro-5H-imidazo[1,2-a]pyrazin-7-yl]propan-1-thiol
Uniqueness
The uniqueness of the compound lies in its specific combination of functional groups and structural features, which confer unique chemical reactivity and potential biological activity. The presence of multiple imidazo[1,2-a]pyrazine rings and disulfide linkages distinguishes it from other similar compounds, potentially offering unique interactions with biological targets and materials.
Properties
IUPAC Name |
2-amino-3-[[2-amino-3-[8-(cyclohexylmethyl)-2-phenyl-6,8-dihydro-5H-imidazo[1,2-a]pyrazin-7-yl]-3-oxopropyl]disulfanyl]-1-[8-(cyclohexylmethyl)-2-phenyl-6,8-dihydro-5H-imidazo[1,2-a]pyrazin-7-yl]propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C44H58N8O2S2/c45-35(43(53)51-23-21-49-27-37(33-17-9-3-10-18-33)47-41(49)39(51)25-31-13-5-1-6-14-31)29-55-56-30-36(46)44(54)52-24-22-50-28-38(34-19-11-4-12-20-34)48-42(50)40(52)26-32-15-7-2-8-16-32/h3-4,9-12,17-20,27-28,31-32,35-36,39-40H,1-2,5-8,13-16,21-26,29-30,45-46H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGDNOAWICIHSAW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CC2C3=NC(=CN3CCN2C(=O)C(CSSCC(C(=O)N4CCN5C=C(N=C5C4CC6CCCCC6)C7=CC=CC=C7)N)N)C8=CC=CC=C8 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C44H58N8O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
795.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![6-Hydroxy-1H-benzo[d][1,2,3]triazole-5-carboxylic acid](/img/structure/B11927062.png)



![heptyl 8-[(6-heptadecan-9-yloxy-6-oxohexyl)-(2-hydroxyethyl)amino]octanoate](/img/structure/B11927076.png)

![1-[2-(Trifluoromethyl)pyrimidin-5-yl]ethan-1-amine](/img/structure/B11927085.png)



![3-(4-(2-Hydroxypropan-2-yl)phenyl)-6-methylpyrrolo[1,2-a]pyrazin-1(2H)-one](/img/structure/B11927107.png)



